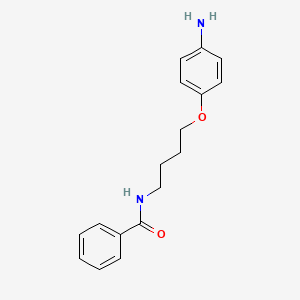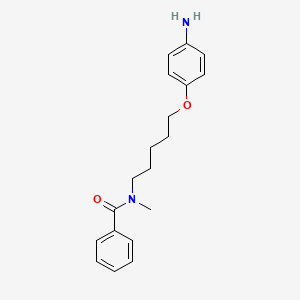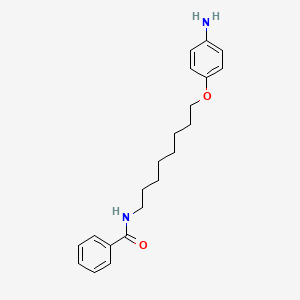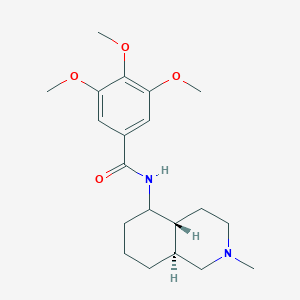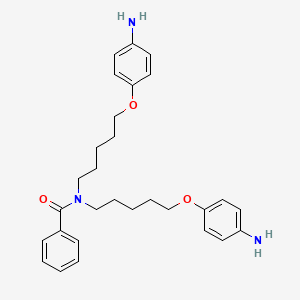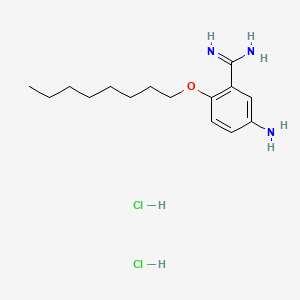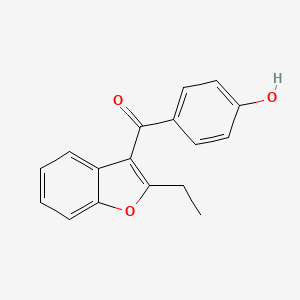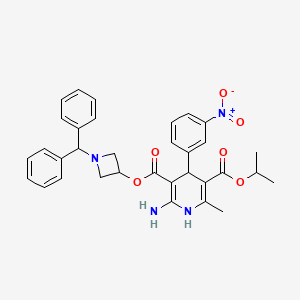
Azelnidipine
Overview
Description
Azelnidipine is a dihydropyridine calcium channel blocker primarily used for the treatment of hypertension. It is marketed by Daiichi-Sankyo Pharmaceuticals, Inc. in Japan. This compound is known for its gradual onset of action and long-lasting decrease in blood pressure, with minimal increase in heart rate compared to other calcium channel blockers .
Scientific Research Applications
Azelnidipine has a wide range of scientific research applications, including:
Chemistry: this compound is used in the study of calcium channel blockers and their effects on vascular smooth muscle cells.
Biology: Research on this compound focuses on its effects on cellular calcium influx and its role in regulating blood pressure.
Industry: this compound is used in the pharmaceutical industry for the development of antihypertensive medications and formulations.
Mechanism of Action
Target of Action
Azelnidipine, a dihydropyridine calcium channel blocker , primarily targets the L-type calcium channels located in the smooth muscles of vascular walls . These channels play a crucial role in regulating the contraction of vascular smooth muscle, which in turn influences blood pressure .
Mode of Action
This compound exerts its therapeutic effect by inhibiting the trans-membrane influx of calcium ions through these voltage-dependent L-type calcium channels . Normally, the influx of calcium ions induces smooth muscle contraction, contributing to hypertension.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the calcium signaling pathway. By blocking the L-type calcium channels, this compound disrupts the normal calcium ion flux across the cell membrane. This disruption leads to a decrease in intracellular calcium levels, which in turn results in the relaxation of vascular smooth muscle and a decrease in peripheral resistance .
Pharmacokinetics
Like most members of its class, this compound primarily undergoes first-pass hepatic metabolism. It is metabolized by hepatic cytochrome P450 (CYP) 3A4 and has no active metabolite product . This metabolic process can interact with other drugs or compounds that are substrates for this enzyme, potentially affecting the bioavailability of this compound .
Result of Action
The primary molecular effect of this compound is the inhibition of calcium ion influx into vascular smooth muscle cells, leading to muscle relaxation and a decrease in blood pressure . On a cellular level, this compound has been shown to reduce heart rate and proteinuria in hypertensive patients by inhibiting sympathetic nerve activity . It also has cardio-protective, neuroprotective, and anti-atherosclerotic properties, and has been found to prevent insulin resistance .
Action Environment
For instance, substances that induce or inhibit CYP3A4 could affect the metabolism and consequently the effectiveness of this compound .
Safety and Hazards
Future Directions
Azelnidipine is a new-generation calcium channel blocker that has recently been approved for the treatment of hypertension in India . It has been found to lower blood pressure without causing reflex tachycardia and has additional cardioprotective effects . It can also offer renal protection and prevent diabetic nephropathy . The adoption of this compound as the new gold standard calcium channel blocker could help India battle its hypertension epidemic .
Biochemical Analysis
Biochemical Properties
Azelnidipine inhibits trans-membrane Ca2+ influx through the voltage-dependent channels of smooth muscles in vascular walls . It interacts with various types of Ca2+ channels, including L-type, T-type, N-type, P/Q-type, and R-type Ca2+ channels . Normally, calcium induces smooth muscle contraction, contributing to hypertension. When calcium channels are blocked by this compound, the vascular smooth muscle does not contract, resulting in relaxation of vascular smooth muscle walls and decreased blood pressure .
Cellular Effects
This compound is a vasodilator that induces a gradual decrease in blood pressure in hypertensive patients . It also exhibits a prolonged hypotensive effect and has been shown to have a strong anti-arteriosclerotic action in vessels due to its high affinity for vascular tissue and antioxidative activity . Clinical studies have demonstrated that this compound markedly reduced heart rate and proteinuria in hypertensive patients by inhibiting sympathetic nerve activity . This compound has also been confirmed to have cardio-protective, neuroprotective, and anti-atherosclerotic properties, and has also been found to prevent insulin resistance .
Molecular Mechanism
This compound’s mechanism of action involves the inhibition of trans-membrane Ca2+ influx through the voltage-dependent channels of smooth muscles in vascular walls . This results in the relaxation of vascular smooth muscle walls and decreased blood pressure .
Temporal Effects in Laboratory Settings
This compound has been shown to maintain peritubular capillary blood flow and improve renal hypoxia and tubulointerstitial injury induced by angiotensin II infusion in rats . This suggests that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, this compound has been shown to improve renal microcirculation in angiotensin II infusion rats . These tubulointerstitial injuries in angiotensin II-infused rats were more effectively reduced by this compound than by nifedipine .
Metabolic Pathways
This compound primarily undergoes first-pass hepatic metabolism . It is metabolized by hepatic cytochrome P450 (CYP) 3A4 and has no active metabolite product . It may interact with other drugs or compounds that are substrates for this enzyme .
Transport and Distribution
This compound is lipophilic and has a potent affinity for membranes of vascular smooth muscle cells . This property likely influences its transport and distribution within cells and tissues.
Subcellular Localization
The subcellular localization of this compound is likely associated with its lipophilic nature and its affinity for membranes of vascular smooth muscle cells
Preparation Methods
Synthetic Routes and Reaction Conditions
Azelnidipine can be synthesized through various methods. One common method involves the preparation of this compound tablets by evenly mixing a solid dispersion of this compound, acrylic resin E, and tromethamine using a solvent evaporation method . Another method involves the preparation of this compound alpha crystal form by dissolving non-alpha crystal forms in a two-phase organic solvent, followed by heating and cooling to separate the alpha crystal form .
Industrial Production Methods
The industrial production of this compound involves the use of solid dispersion techniques and solvent evaporation methods to ensure high stability and improved dissolution rates. The process is designed to be simple, scalable, and suitable for mass production .
Chemical Reactions Analysis
Azelnidipine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its pharmacological properties.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced by other groups, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Azelnidipine is often compared to other calcium channel blockers, such as amlodipine. While both compounds are effective in lowering blood pressure, this compound has a more gradual onset of action and a longer-lasting effect. Additionally, this compound does not induce reflex tachycardia, which is a common side effect of other calcium channel blockers . Other similar compounds include nifedipine, felodipine, and lercanidipine, each with unique pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
3-O-(1-benzhydrylazetidin-3-yl) 5-O-propan-2-yl 2-amino-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N4O6/c1-20(2)42-32(38)27-21(3)35-31(34)29(28(27)24-15-10-16-25(17-24)37(40)41)33(39)43-26-18-36(19-26)30(22-11-6-4-7-12-22)23-13-8-5-9-14-23/h4-17,20,26,28,30,35H,18-19,34H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFQEACEUNWPMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)N)C(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020120 | |
| Record name | Azelnidipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble in water | |
| Record name | Azelnidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09230 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Azelnidipine inhibits trans-membrane Ca2+ influx through the voltage-dependent channels of smooth muscles in vascular walls. Ca2+ channels are classified into various categories, including L-type, T-type, N-type, P/Q-type, and R-type Ca2+ channels. The L-type Ca2+ channels. Normally, calcium induces smooth muscle contraction, contributing to hypertension. When calcium channels are blocked, the vascular smooth muscle does not contract, resulting in relaxation of vascular smooth muscle walls and decreased blood pressure. | |
| Record name | Azelnidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09230 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
123524-52-7 | |
| Record name | Azelnidipine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123524-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azelnidipine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123524527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azelnidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09230 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Azelnidipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[1-(Diphenylmethyl)-3-azetidinyl] 5-isopropyl (±)-2-amino-1,4-dihydro-6-methyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZELNIDIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV23P19YUG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
193-195 | |
| Record name | Azelnidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09230 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


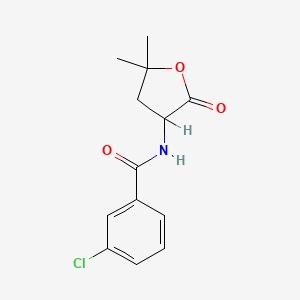
![Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]-](/img/structure/B1666177.png)
